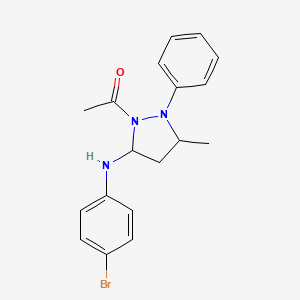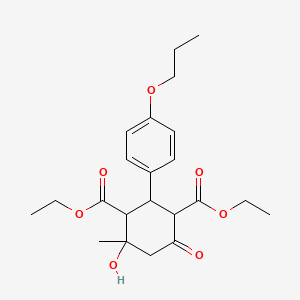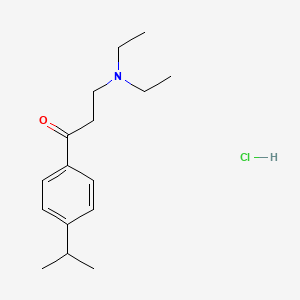![molecular formula C22H28N4S B4007400 1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)
1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine
Vue d'ensemble
Description
"1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine" belongs to a class of compounds known for their potential in various biological activities. This specific compound has attracted attention for its structural uniqueness and potential pharmacological properties. The molecular framework includes an imidazole ring, a phenyl group, a thiophene ring, and a piperazine moiety, which together contribute to its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like diacetyl, aromatic aldehydes, and piperazine derivatives. A noteworthy method involves a four-component cyclo condensation utilizing catalysts like SO4^2−/Y2O3 in ethanol, which demonstrates the complexity and creativity in synthesizing such molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014). The synthesis process is crucial for obtaining high purity and yields of the target compound.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information on the molecular geometry, functional groups, and the overall structural arrangement. For instance, X-ray diffraction studies offer insights into crystal structure, showcasing how molecular packing influences chemical reactivity and stability (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
The chemical reactions involving "1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine" derivatives are diverse, reflecting the compound's reactive functional groups. These reactions include nucleophilic substitutions, cyclocondensations, and Mannich reactions, which are pivotal in modifying the compound's structure to enhance its biological activity or to study its mechanism of action. The interaction of the piperazine nucleus with various reagents underlines the molecule's versatility in chemical synthesis and drug design (Kumar et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in the pharmaceutical field. These properties affect the compound's bioavailability, stability, and formulation into dosage forms. Analytical techniques like LCMS, IR, and XRD provide valuable data on these aspects, facilitating the optimization of the compound's physical characteristics for better therapeutic efficacy.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various functional groups, stability under different conditions, and acid-base behavior, are essential for understanding the compound's behavior in biological systems. Studies on derivatives similar to "1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine" reveal insights into their pharmacological profiles and interaction with biological targets. The compound's chemical properties are pivotal in dictating its mechanism of action, metabolism, and elimination from the body.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives, including those related to "1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine," have been detailed in studies aiming to develop novel compounds with potential biological activities. For instance, Rajkumar et al. (2014) described a highly useful synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial and Antifungal Activities
Several studies have evaluated the antimicrobial and antifungal potentials of piperazine derivatives. For example, the synthesis and antibacterial activity of piperazine analogues containing [1, 3, 4]-oxadiazole ring have been investigated, revealing phenyl substituted chloro and hydroxy functional derivatives possess better activity towards Gram-positive and Gram-negative bacteria (Kottakki et al., 2020).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Structure-activity relationship studies led to the identification of potent antidiabetic agents that significantly improved glucose tolerance without any side event or hypoglycemic effect, providing a basis for clinical investigations (Le Bihan et al., 1999).
Antidepressant and Anxiolytic Effects
The design, synthesis, and pharmacological evaluation of novel derivatives with potential antidepressant and anxiolytic activities have also been explored. Kumar et al. (2017) synthesized a series of compounds showing significant antidepressant and antianxiety activity, highlighting the therapeutic potential of these derivatives (Kumar et al., 2017).
Anticancer Activity
The synthesis and evaluation of 4-nitroimidazole derivatives for their anticancer activity have been reported, with certain compounds exhibiting potent anticancer effects against various human cancer cell lines. This research underscores the significance of imidazole derivatives in the development of new anticancer agents (Al-Soud et al., 2021).
Propriétés
IUPAC Name |
1-[2-(4-phenyl-5-thiophen-3-ylimidazol-1-yl)ethyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4S/c1-18(2)25-12-9-24(10-13-25)11-14-26-17-23-21(19-6-4-3-5-7-19)22(26)20-8-15-27-16-20/h3-8,15-18H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDTIKKTKKRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN2C=NC(=C2C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)


![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)